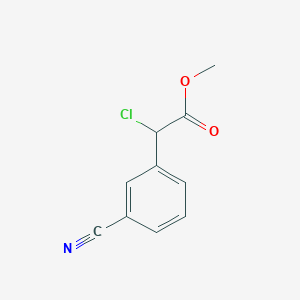![molecular formula C6H12Cl2N2S B1525609 [2-(4-メチル-1,3-チアゾール-2-イル)エチル]アミン二塩酸塩 CAS No. 1332530-42-3](/img/structure/B1525609.png)
[2-(4-メチル-1,3-チアゾール-2-イル)エチル]アミン二塩酸塩
説明
“[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest for many researchers . Substituents on a particular position of the thiazole ring can significantly affect the biological outcomes . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds as well as synthetic drugs . They are used in various fields such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
抗酸化作用
チアゾール誘導体は、有意な抗酸化作用を持つことが示されています。 2021年に発表された研究では、新規チアゾール化合物の合成と特性評価、およびそれらの潜在的な抗酸化活性について論じています .
抗菌活性
これらの化合物は、抗菌活性和抗真菌活性についても試験されています。 2019年の研究では、新規チアゾール誘導体のマイクロ波支援合成とそのin vitro抗菌活性について詳しく説明しています .
鎮痛および抗炎症作用
一部のチアゾール化合物は、2011年の医薬品化学レビューで報告されているように、顕著な鎮痛および抗炎症作用を示しています .
抗菌活性
チアゾールのN-置換アミド誘導体が合成され、さまざまな細菌株に対する予備的なin vitro抗菌活性をスクリーニングした結果、有望な結果が得られました .
抗酸化評価
一連のチアゾール誘導体が合成され、そのin vitro抗酸化特性がスクリーニングされ、一部の化合物が強力な活性を示しました .
微生物感染に対するリード化合物の開発
チアゾリル-トリアゾリルエタノール誘導体は、著しい抗菌活性を持っており、微生物感染の治療のためのリード化合物の開発における可能性を示唆しています .
作用機序
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
将来の方向性
The future directions in the research of thiazole derivatives involve further optimization of the compounds to reduce their cytotoxicity and to develop a more drug-like profile . This includes the design and development of different thiazole derivatives, as well as the study of their structure–activity relationship .
生化学分析
Biochemical Properties
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmitter synthesis . The compound’s interactions with these enzymes can modulate their activity, leading to changes in biochemical reactions.
Cellular Effects
The effects of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . Additionally, the compound can modulate gene expression, leading to changes in the production of proteins involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it may inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and other cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . The compound’s initial effects on cells, such as inducing apoptosis or modulating gene expression, can have lasting impacts even after its degradation.
Dosage Effects in Animal Models
The effects of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the synthesis and degradation of neurotransmitters, affecting their levels in the brain . Additionally, it can influence the production of reactive oxygen species (ROS) and other metabolites, impacting cellular redox balance and oxidative stress.
Transport and Distribution
The transport and distribution of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.
特性
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-4-3-9-6(8-4)5(2)7;;/h3,5H,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLTZQWHYUXKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718298 | |
| Record name | 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-42-3 | |
| Record name | 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[2-(Allyloxy)phenyl]ethanamine](/img/structure/B1525538.png)
![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)
![1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1525542.png)
![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)

![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)
